molecular formula C17H14N2O3 B2878239 N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-63-3

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2878239
CAS No.: 338417-63-3
M. Wt: 294.31
InChI Key: QXSXPKKWLSHIDQ-UHFFFAOYSA-N
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Description

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a chromenopyridine derivative with a molecular formula of C₁₇H₁₄N₂O₃ and a molecular weight of 294.3 g/mol . The compound features a chromeno[2,3-b]pyridine core substituted with a methyl group at position 2, an allyl carboxamide at position 3, and a ketone at position 3. While its specific biological activity remains unreported in the provided evidence, its structural analogs have demonstrated diverse pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

2-methyl-5-oxo-N-prop-2-enylchromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-3-8-18-16(21)12-9-13-15(20)11-6-4-5-7-14(11)22-17(13)19-10(12)2/h3-7,9H,1,8H2,2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSXPKKWLSHIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of the chromeno[2,3-b]pyridine scaffold. One common approach is the PASE (Pot, Atom, and Step Economic) assembly, which utilizes salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones. The reaction conditions often require mild temperatures and the presence of a suitable catalyst to ensure high yields and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve large-scale synthesis. This includes the use of continuous flow reactors, which can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent and temperature control.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromenopyridine derivatives are often modified at positions 2, 3, 5, 7, and 8 to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-methyl
- 3-allyl carboxamide
- 5-ketone
C₁₇H₁₄N₂O₃ 294.3 Allyl group enhances lipophilicity; discontinued commercial availability
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid - 2-amino
- 3-carboxylic acid
- 7-isopropyl
- 5-ketone
C₁₆H₁₄N₂O₄ 298.3 Carboxylic acid improves solubility; used in kinase inhibitor studies
2-Amino-7-bromo-8-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate - 2-amino
- 3-ethyl carboxylate
- 7-bromo
- 8-fluoro
- 5-ketone
C₁₄H₉BrFN₂O₄ 381.1 Halogen substituents (Br, F) enhance electronic effects and binding affinity
5-Oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-CF₃
- 3-phenyl carboxamide
- 5-ketone
C₂₀H₁₂F₃N₂O₃ 385.3 Trifluoromethyl group increases metabolic stability; phenylamide modulates target selectivity
2-Amino-7-(1H-tetrazol-5-yl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide - 2-amino
- 3-carboxamide
- 7-tetrazolyl
- 5-ketone
C₁₅H₁₀N₆O₃ 330.3 Tetrazolyl group acts as a carboxylic acid bioisostere, improving bioavailability

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., compound 108) show higher aqueous solubility (~15 mg/mL) than carboxamide or ester analogs .
  • Thermal stability : Halogenated derivatives (e.g., bromo/fluoro compounds) exhibit higher melting points (>250°C) due to strong intermolecular halogen bonding .

Biological Activity

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
CAS Number338417-63-3

These properties indicate that the compound belongs to a class of chromeno-pyridine derivatives, which are known for their pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromeno-pyridine backbone through cyclization reactions. For instance, one method involves the reaction of 8-allylchromone derivatives with active methylene compounds under specific conditions to yield the desired product .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine derivatives. In vitro assays demonstrated that these compounds exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Antioxidant Properties

The antioxidant capability of N-allyl derivatives has also been assessed. Research indicates that these compounds can scavenge free radicals effectively, thus potentially mitigating oxidative stress-related damage in biological systems. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, where significant reductions in DPPH levels were observed at varying concentrations of the compound .

Enzyme Inhibition

N-allyl derivatives have shown inhibition against various enzymes linked to disease processes. For instance, studies have reported that certain analogs inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. The IC50 values for MAO inhibition ranged from 0.9 to 3.7 µM, indicating potent activity compared to standard inhibitors .

Case Studies

  • Neuroprotective Effects : A case study highlighted the neuroprotective effects of N-allyl derivatives in a human neuroblastoma cell line (SH-SY5Y). The compound improved cell viability impaired by β-amyloid exposure and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Antiviral Activity : Another study explored the antiviral properties of N-allyl derivatives against viral replication in cell-based assays. The results indicated a significant reduction in viral load at concentrations as low as 10 µM, showcasing its potential application in antiviral therapies .

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